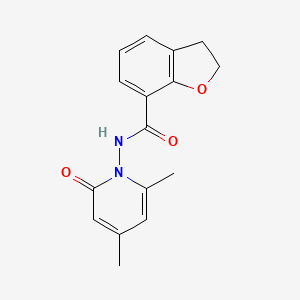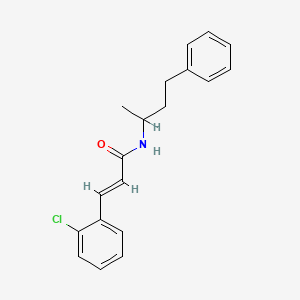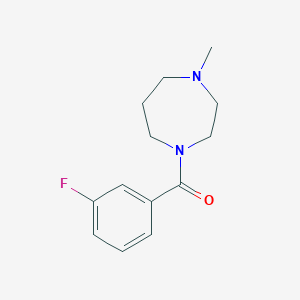![molecular formula C20H21NO2 B5434995 1-[3-(4-methoxyphenyl)acryloyl]-3-phenylpyrrolidine](/img/structure/B5434995.png)
1-[3-(4-methoxyphenyl)acryloyl]-3-phenylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-methoxyphenyl)acryloyl]-3-phenylpyrrolidine, also known as MAPPP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MAPPP is a pyrrolidine derivative that has been synthesized using various methods and has shown promising results in the field of medicinal chemistry and drug development.
作用機序
1-[3-(4-methoxyphenyl)acryloyl]-3-phenylpyrrolidine acts as a dopamine transporter inhibitor, which means that it blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in dopamine levels in the brain. This increase in dopamine levels is what makes this compound a potential candidate for the treatment of addiction and other psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have antinociceptive effects, which means that it can reduce the perception of pain. This compound has also been shown to have anxiolytic effects, which means that it can reduce anxiety. Additionally, this compound has been shown to have antidepressant effects, which means that it can reduce symptoms of depression.
実験室実験の利点と制限
One advantage of using 1-[3-(4-methoxyphenyl)acryloyl]-3-phenylpyrrolidine in lab experiments is that it has shown promising results in various fields of scientific research, including medicinal chemistry, drug development, and neuroscience. However, one limitation of using this compound in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
将来の方向性
There are several future directions for research on 1-[3-(4-methoxyphenyl)acryloyl]-3-phenylpyrrolidine, including the development of drugs for the treatment of addiction and other psychiatric disorders, the development of analgesic drugs, and the study of its effects on other neurotransmitters and receptors in the brain. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of scientific research.
合成法
1-[3-(4-methoxyphenyl)acryloyl]-3-phenylpyrrolidine can be synthesized using various methods, including the Mannich reaction and the Stille coupling reaction. The Mannich reaction involves the condensation of an amine, an aldehyde, and a ketone to form a β-amino carbonyl compound, which can then be cyclized to form a pyrrolidine ring. The Stille coupling reaction involves the coupling of a stannane and an organohalide in the presence of a palladium catalyst to form a carbon-carbon bond, which can then be used to form the pyrrolidine ring.
科学的研究の応用
1-[3-(4-methoxyphenyl)acryloyl]-3-phenylpyrrolidine has shown potential applications in various fields of scientific research, including medicinal chemistry, drug development, and neuroscience. This compound has been shown to have high affinity for the dopamine transporter, which makes it a potential candidate for the development of drugs for the treatment of addiction and other psychiatric disorders. This compound has also been shown to have antinociceptive effects, which makes it a potential candidate for the development of analgesic drugs.
特性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-23-19-10-7-16(8-11-19)9-12-20(22)21-14-13-18(15-21)17-5-3-2-4-6-17/h2-12,18H,13-15H2,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKRPMPFGBMSDA-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]isonicotinamide](/img/structure/B5434927.png)

![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5434936.png)
![2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5434946.png)
![3-phenyl-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acrylamide](/img/structure/B5434953.png)

![N-cyclopropyl-1'-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5434960.png)
![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B5434977.png)
![1-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-4-(3-methyl-2-pyridinyl)piperazine](/img/structure/B5434983.png)
![3-fluoro-4-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5434990.png)

![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5435007.png)
![2-[(2,4,5-trichlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5435013.png)
![4-(5-{[6-(ethoxycarbonyl)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5435026.png)